molecular formula C6H11BrO2Zn B1147378 4-Ethoxy-4-oxobutylzinc bromide CAS No. 131379-39-0

4-Ethoxy-4-oxobutylzinc bromide

Cat. No.: B1147378
CAS No.: 131379-39-0
M. Wt: 260.44
InChI Key:
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Description

4-Ethoxy-4-oxobutylzinc bromide is an organozinc compound with the chemical formula C6H11BrO2Zn. It is a colorless or light yellow solid that is sensitive to air and moisture. This compound is primarily used as a reagent in organic synthesis, particularly in the construction of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds .

Scientific Research Applications

4-Ethoxy-4-oxobutylzinc bromide has a wide range of applications in scientific research:

Preparation Methods

4-Ethoxy-4-oxobutylzinc bromide is generally synthesized through a two-step process:

Chemical Reactions Analysis

4-Ethoxy-4-oxobutylzinc bromide undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

4-Ethoxy-4-oxobutylzinc bromide can be compared with other organozinc compounds such as:

  • 3-Ethoxy-3-oxopropylzinc bromide
  • 2-Cyanoethylzinc bromide
  • 5-Ethoxy-5-oxopentylzinc bromide
  • (1,3-Dioxolan-2-ylmethyl)zinc bromide
  • 4-Cyanobenzylzinc bromide

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the zinc atom. This compound is unique due to its specific use in the synthesis of acrylic acid derivatives and natural products .

Properties

IUPAC Name

bromozinc(1+);ethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPARCVGSTPKNNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How is 4-Ethoxy-4-oxobutylzinc bromide utilized in the synthesis of complex molecules?

A1: this compound acts as a crucial building block in synthesizing complex molecules like decahydroquinoline alkaloids [, ]. These alkaloids, found in various organisms like poison dart frogs, exhibit diverse biological activities. The compound participates in palladium-catalyzed cross-coupling reactions with suitable partners, enabling the efficient assembly of the core decahydroquinoline structure. For instance, it reacts with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose to yield a novel S-ribosylhomocysteine analogue []. Additionally, it reacts with 5-oxohexanoyl chloride, forming a key intermediate that ultimately leads to the synthesis of the decahydroquinoline alkaloid cis-195A [].

Q2: What is the significance of palladium catalysts in reactions involving this compound?

A2: Palladium catalysts play a vital role in facilitating the reactions of this compound [, ]. These catalysts enable the selective cross-coupling of the reagent with various substrates, such as halogenated compounds, leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for constructing the complex ring systems found in decahydroquinoline alkaloids and other biologically active molecules. For example, palladium catalysts like Pd[P(Ph)3]4 are employed in these reactions to ensure efficient and controlled bond formation, leading to the desired products with high selectivity [].

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